molecular formula C13H15Cl2NO2 B11182267 (3,4-Dichlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

(3,4-Dichlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B11182267
M. Wt: 288.17 g/mol
InChI Key: KCFCEINNGNFERE-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a dichlorobenzoyl group attached to a dimethylmorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acid derivatives.

    Reduction: Formation of benzylmorpholine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted morpholine derivatives.

Scientific Research Applications

4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The dimethylmorpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE.

    2,6-Dimethylmorpholine: The morpholine derivative used in the synthesis.

    3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl chloride derivative with similar chemical properties.

Uniqueness

4-(3,4-DICHLOROBENZOYL)-2,6-DIMETHYLMORPHOLINE is unique due to the specific combination of the dichlorobenzoyl group and the dimethylmorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)10-3-4-11(14)12(15)5-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

KCFCEINNGNFERE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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